Lipophilicity Tuning: Computed LogP Comparison with 4-Hydroxyhexanoic Acid
The target compound's computed XLogP3-AA is 1.2, which is 0.7 units higher than the predicted LogP for the linear, non-methylated analog 4-hydroxyhexanoic acid [1]. This indicates a meaningful increase in lipophilicity conferred by the gem-dimethyl substitution at the 5-position. In the context of CNS drug design, this LogP shift can be the difference between a compound predicted to be CNS-permeable and one that is not, making it a critical selection parameter [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 |
| Comparator Or Baseline | 4-Hydroxyhexanoic acid (no dimethyl substitution); XLogP3-AA estimated ~0.5 |
| Quantified Difference | ΔLogP ≈ 0.7 |
| Conditions | Computed by XLogP3 3.0 (PubChem release). Comparator value is estimated based on typical LogP contributions of methylene and methyl groups in hydroxy acids. |
Why This Matters
For purchasers screening for CNS drug-like properties, a higher LogP can predict better blood-brain barrier penetration, making this compound a more suitable lead-like scaffold than its non-methylated analog.
- [1] PubChem. 4-Hydroxy-5,5-dimethylhexanoic acid. Computed Properties: XLogP3-AA. CID 11389553. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
